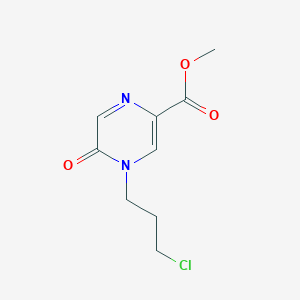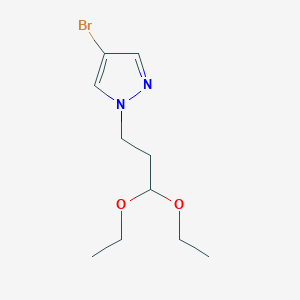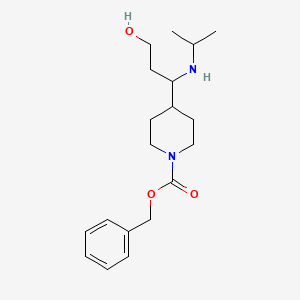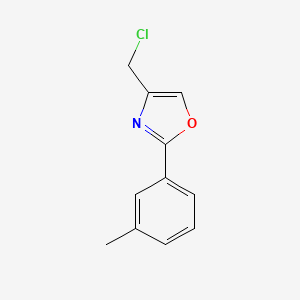
4-(Chloromethyl)-2-(M-tolyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(3-methylphenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 4-position and a 3-methylphenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-methylphenyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-2-(3-methylphenyl)oxazole may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-(3-methylphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups present on the molecule.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization and ring-opening reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted oxazoles, while oxidation and reduction reactions can yield different functionalized derivatives.
科学研究应用
4-(Chloromethyl)-2-(3-methylphenyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: The compound can be employed in chemical biology studies to investigate the interactions between small molecules and biological macromolecules.
Industrial Chemistry: The compound’s reactivity and functional groups make it useful for various industrial applications, including the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(3-methylphenyl)oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-2-phenyl-oxazole: Similar structure but lacks the methyl group on the phenyl ring.
4-(Bromomethyl)-2-(3-methylphenyl)oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-(4-methylphenyl)oxazole: Similar structure but with the methyl group on the 4-position of the phenyl ring.
Uniqueness
4-(Chloromethyl)-2-(3-methylphenyl)oxazole is unique due to the specific positioning of the chloromethyl and 3-methylphenyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to similar compounds.
属性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(3-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H10ClNO/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 |
InChI 键 |
CHMDWPKVRZWMOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


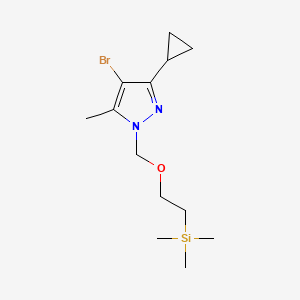
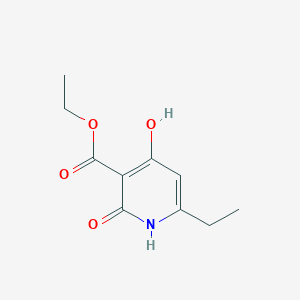
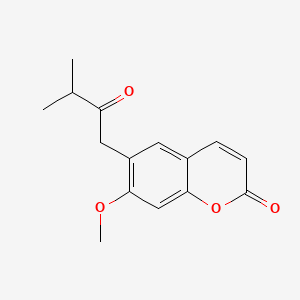

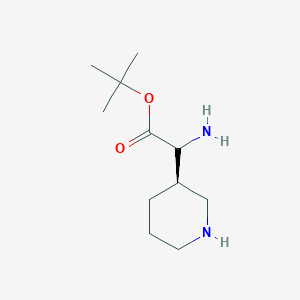
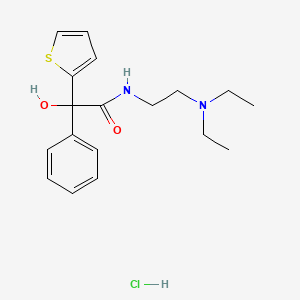
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13977111.png)

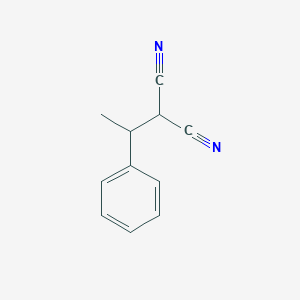
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
